1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate
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Overview
Description
1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[de]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phthalic anhydride and an amine.
Introduction of the dioxo groups: The dioxo groups can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Sulfonation: The sulfonate group can be introduced by reacting the intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Materials Science: The compound’s unique structural features make it suitable for use in the design of organic semiconductors and other advanced materials.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the development of chemosensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzenesulfonate: Lacks the fluorine and methyl groups, which may affect its reactivity and applications.
1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-chloro-2-methylbenzenesulfonate: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties.
Uniqueness
1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate is unique due to the presence of the fluorine atom, which can enhance its reactivity and potential applications in various fields. The combination of the benzo[de]isoquinoline core with the sulfonate group also contributes to its distinct chemical behavior.
Biological Activity
The compound 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate (CAS No. 88909-96-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H13FNO4S, with a molecular weight of approximately 340.34 g/mol. The structure consists of a benzo[de]isoquinoline core with a dioxo group and a sulfonate moiety, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Antiviral Activity : Compounds related to the benzo[de]isoquinoline structure have shown potential as inhibitors of viral replication. For instance, derivatives have been identified as potent inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase, suggesting that our compound may also possess similar antiviral properties .
- Antitumor Effects : Studies on related compounds indicate that they can induce apoptosis in cancer cells. For example, derivatives of benzo[de]isoquinoline have demonstrated significant cytotoxicity against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) .
In Vitro Studies
- Cytotoxicity Assays : In vitro assays have shown that the compound exhibits dose-dependent cytotoxic effects on cancer cell lines. For example, when tested against HNSCC cells, significant reductions in cell viability were observed at concentrations above 10 µM .
- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound increased the proportion of apoptotic cells significantly compared to controls. This suggests that the compound may activate apoptotic pathways in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of similar compounds often depends on specific substituents on their aromatic rings. The presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve cell membrane permeability, potentially increasing the compound's efficacy against intracellular targets .
Case Study 1: Antiviral Efficacy
A study examining derivatives of benzo[de]isoquinoline found that specific modifications led to enhanced inhibition of HCV replication in Huh-7 cells. The structure-activity relationship indicated that the introduction of sulfonate groups could enhance antiviral activity through improved solubility and target interaction .
Case Study 2: Anticancer Activity
In another investigation focusing on N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives, researchers reported notable improvements in bioactivity against various cancer types when these compounds were administered at optimized doses . The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Data Summary Table
Activity | Observed Effect | Concentration Range | Cell Line Tested |
---|---|---|---|
Cytotoxicity | Significant reduction in cell viability | 10 - 50 µM | HNSCC |
Apoptosis Induction | Increased apoptotic cell percentage | >10 µM | HNSCC |
Antiviral Activity | Inhibition of HCV replication | Varies | Huh-7 |
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO5S/c1-11-10-13(20)8-9-16(11)27(24,25)26-21-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(21)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMYYEHHWYEPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.